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Compound of Interest

Compound Name: (Rac)-MEM 1003

Cat. No.: B10824521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(Rac)-MEM 1003 is a racemic mixture of the dihydropyridine derivative MEM 1003, a potent

antagonist of L-type voltage-gated calcium channels (L-VGCCs). Developed for the potential

treatment of Alzheimer's disease, it aimed to mitigate neuronal calcium dysregulation, a

pathological hallmark of several neurodegenerative disorders. This document provides a

comprehensive technical overview of (Rac)-MEM 1003, including its chemical structure,

mechanism of action, available preclinical and clinical data, and relevant experimental

methodologies.

Core Compound Details
(Rac)-MEM 1003 is a synthetic, small-molecule compound belonging to the dihydropyridine

class of organic molecules, known for their cardiovascular and neurological effects mediated

through the blockade of L-type calcium channels.
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Property Value

Chemical Formula C22H25ClN2O5

Molar Mass 432.9 g/mol

CAS Number 165187-25-7

Synonyms (Rac)-MEM 1003, MEM-1003 racemate

Chemical Name

(±)-3-ethyl 5-methyl 4-(2-chlorophenyl)-2-((2-

(dimethylamino)ethoxy)methyl)-6-methyl-1,4-

dihydropyridine-3,5-dicarboxylate

Mechanism of Action L-type calcium channel antagonist

Therapeutic Indication Investigated for Alzheimer's Disease

Mechanism of Action and Signaling Pathway
(Rac)-MEM 1003 functions as an antagonist of L-type voltage-gated calcium channels. In

neuronal cells, these channels play a crucial role in regulating calcium influx in response to

membrane depolarization. Dysregulation of calcium homeostasis is implicated in the

pathophysiology of Alzheimer's disease, leading to excitotoxicity and neuronal cell death. By

blocking these channels, (Rac)-MEM 1003 was hypothesized to restore normal intracellular

calcium levels, thereby exerting a neuroprotective effect.

The general signaling pathway for L-type calcium channel modulation is depicted below.
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L-type calcium channel signaling pathway and point of intervention for (Rac)-MEM 1003.

Preclinical Data
Publicly available preclinical data for (Rac)-MEM 1003 is limited. Studies were conducted to

assess its binding affinity and functional inhibition of L-type calcium channels, as well as its

efficacy in animal models of cognitive impairment. A conference abstract indicated that MEM

1003 demonstrated selective effects on the central nervous system with a superior

cardiovascular safety profile compared to other L-type calcium channel blockers.

Quantitative preclinical data such as IC50 and Ki values are not readily available in the public

domain.

Clinical Development
(Rac)-MEM 1003 was advanced to Phase 2a clinical trials for the treatment of mild to moderate

Alzheimer's disease.

Phase 2a Clinical Trial (NCT00257673)
This was a multicenter, randomized, double-blind, placebo-controlled study designed to

evaluate the safety and efficacy of (Rac)-MEM 1003.
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Trial Parameter Description

Clinical Trial ID NCT00257673

Indication Mild to moderate Alzheimer's Disease

Dosage Regimens 30 mg twice daily, 90 mg twice daily, Placebo

Primary Endpoint

Change from baseline in the Alzheimer's

Disease Assessment Scale-cognitive subscale

(ADAS-cog)

Key Outcomes

The trial did not meet its primary endpoint.

However, in a subgroup of patients who were

also receiving cholinesterase inhibitors, a trend

towards cognitive improvement was observed

with MEM 1003 treatment compared to placebo,

although this was not statistically significant.

Safety and Tolerability
The press release stated that MEM 1003 was

generally well-tolerated.

Detailed quantitative results from this clinical trial, including specific p-values and effect sizes

for the subgroup analysis, have not been published in peer-reviewed journals.

Experimental Protocols
Detailed, specific experimental protocols for (Rac)-MEM 1003 are proprietary. However, based

on standard methodologies for dihydropyridine compounds, the following outlines the likely

experimental workflows.

Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
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Generalized workflow for a radioligand binding assay to determine the affinity of (Rac)-MEM
1003 for L-type calcium channels.

In Vitro Functional Assay (Electrophysiology)
Patch-clamp electrophysiology is used to measure the functional inhibition of L-type calcium

channels in neuronal cells.
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Generalized workflow for an electrophysiological assay to assess the functional antagonism of
L-type calcium channels by (Rac)-MEM 1003.
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Synthesis
Dihydropyridine compounds are typically synthesized via the Hantzsch dihydropyridine

synthesis. This is a multi-component reaction involving an aldehyde, a beta-ketoester, and a

nitrogen donor (e.g., ammonia). The specific reactants and reaction conditions for the synthesis

of (Rac)-MEM 1003 are not publicly disclosed.

Conclusion
(Rac)-MEM 1003 is a dihydropyridine-based L-type calcium channel antagonist that was

investigated for the treatment of Alzheimer's disease. While preclinical rationale suggested

potential neuroprotective effects by modulating neuronal calcium homeostasis, the compound

failed to meet its primary endpoint in a Phase 2a clinical trial. The observation of a potential

positive trend in a subgroup of patients on concomitant cholinesterase inhibitors may warrant

further investigation into the role of L-type calcium channel modulation in specific patient

populations or in combination therapies for neurodegenerative diseases. The lack of detailed

published preclinical and clinical data limits a more in-depth analysis of its therapeutic potential.

To cite this document: BenchChem. [(Rac)-MEM 1003 Dihydropyridine: A Technical
Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824521#rac-mem-1003-dihydropyridine-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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